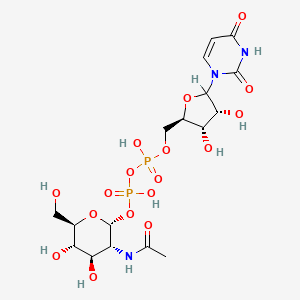
uridine diphosphate N-acetylglucosamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Serves as the biological precursor of insect chitin, of muramic acid in bacterial cell walls, and of sialic acids in mammalian glycoproteins.
Applications De Recherche Scientifique
Enzyme Activity and Spherulation
- Activity During Spherulation : UDP-GlcNAc's role in enzymatic processes is highlighted in the spherulation of Physarum polycephalum. An increase in the specific activity of UDP-GlcNAc-4-epimerase is observed during this process, which involves the synthesis of galactosamine walls. This activity is inhibited by cycloheximide, suggesting a complex regulatory mechanism (Hiatt & Whiteley, 1974).
Glycosaminoglycan Synthesis
- Chemoenzymatic Synthesis for Glycosaminoglycan : UDP-GlcNAc is instrumental in the chemoenzymatic synthesis of glycosaminoglycans. The synthesis involves creating unnatural UDP-sugar donors like UDP-4-deoxy-4-fluoro-N-acetylglucosamine (4FGlcNAc), which serve as chain terminators in glycosaminoglycan synthesis (Schultz et al., 2017).
Microbial Enzyme Utilization
- Conversion to UDP-GalNAc : UDP-GlcNAc can be converted to UDP-GalNAc using microbial enzymes. This conversion process, involving enzymes from Bacillus subtilis and baker's yeast, is significant for large-scale preparation of UDP-GalNAc (Yamamoto et al., 1981).
Cellular Modification and Sialylation
- Regulating Cell Surface Sialylation : UDP-GlcNAc is a crucial regulator in modifying cell surface molecules with sialic acid. Its role in the sialic acid biosynthetic pathway, particularly through UDP-GlcNAc 2-epimerase, impacts cell adhesion and signal transduction (Keppler et al., 1999).
Glycosylation in Pathogens
- Biosynthesis in Trypanosoma cruzi : The activity of UDP-GlcNAc in Trypanosoma cruzi involves the addition of O-linked α-N-acetylglucosamine to cell surface proteins. This unique biosynthetic pathway is essential for understanding the surface mucin-like molecules of T. cruzi, with potential implications for developing chemotherapeutic strategies (Previato et al., 1998).
Structural Analysis and Mechanism
- Structural Insights : The crystal structure of UDP-GlcNAc pyrophosphorylase from Candida albicans reveals insights into the enzymatic reaction mechanism and substrate interaction. This understanding is pivotal for deciphering the biosynthesis processes in fungal and bacterial cell walls, as well as eukaryotic protein modification (Maruyama et al., 2007).
Chitin Biosynthesis
- Role in Chitin Synthesis : UDP-GlcNAc acts as a glycosyl donor in the synthesis of chitin, as demonstrated in cell-free extracts of Neurospora crassa. This highlights its fundamental role in the biosynthesis of structural polysaccharides (Glaser & Brown, 1957).
Propriétés
Nom du produit |
uridine diphosphate N-acetylglucosamine |
|---|---|
Formule moléculaire |
C17H27N3O17P2 |
Poids moléculaire |
607.4 g/mol |
Nom IUPAC |
[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/t7-,8-,10-,11-,12-,13-,14-,15?,16-/m1/s1 |
Clé InChI |
LFTYTUAZOPRMMI-MPIASZHXSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H](C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
Synonymes |
Acetylglucosamine, UDP Diphosphate N-Acetylglucosamine, Uridine Diphospho-N-Acetylglucosamine, Uridine N-Acetylglucosamine, Uridine Diphosphate Pyrophosphoacetylglucosamine, Uridine UDP Acetylglucosamine UDPGNAc Uridine Diphosphate N Acetylglucosamine Uridine Diphosphate N-Acetylglucosamine Uridine Diphospho N Acetylglucosamine Uridine Diphospho-N-Acetylglucosamine Uridine Pyrophosphoacetylglucosamine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



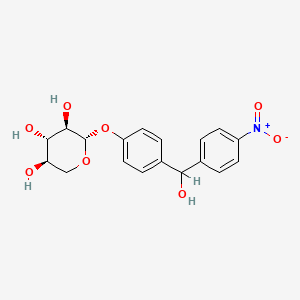
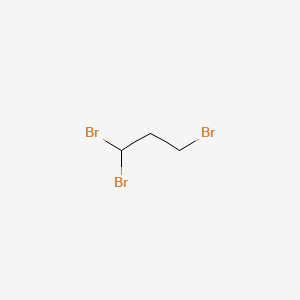
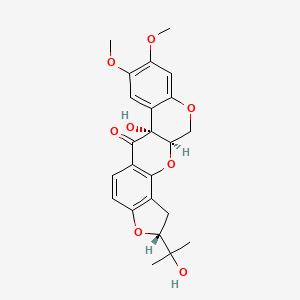
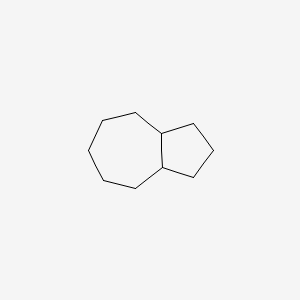
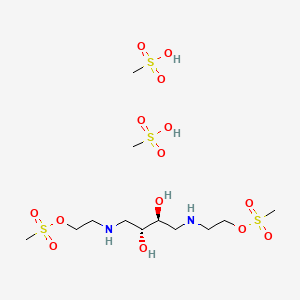
![1-(2-Methylphenyl)-3-[[(5-methyl-3-thiophenyl)-oxomethyl]amino]thiourea](/img/structure/B1194343.png)
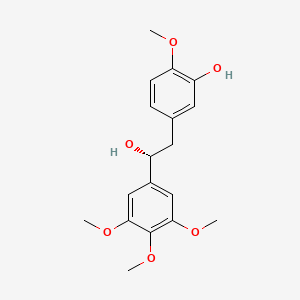
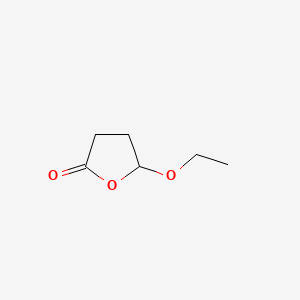
![6-piperidino-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B1194349.png)
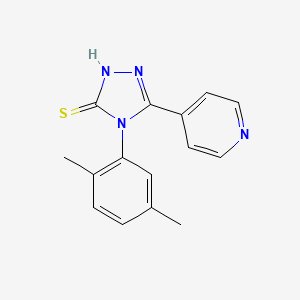
![N-[5-[[2-(4-methylanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-2-(4-morpholinyl)acetamide](/img/structure/B1194351.png)
![2-[[5-(2-furanyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B1194353.png)
![2-methoxy-6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1194354.png)
![1-Cycloheptylmethyl-4-{[1-(2,7-dichloro-9H-xanthen-9-yl)-methanoyl]-amino}-1-methyl-piperidinium](/img/structure/B1194358.png)